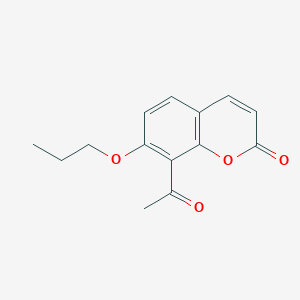

8-acetyl-7-propoxy-2H-chromen-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H14O4 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

8-acetyl-7-propoxychromen-2-one |

InChI |

InChI=1S/C14H14O4/c1-3-8-17-11-6-4-10-5-7-12(16)18-14(10)13(11)9(2)15/h4-7H,3,8H2,1-2H3 |

InChI Key |

XDGJEUMPGBUXDY-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C2=C(C=C1)C=CC(=O)O2)C(=O)C |

Origin of Product |

United States |

Molecular and Electronic Structure Elucidation of 8 Acetyl 7 Propoxy 2h Chromen 2 One and Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer detailed insights into the connectivity of atoms, functional groups present, and the precise molecular weight.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In the study of coumarin (B35378) derivatives, ¹H and ¹³C NMR spectra provide definitive evidence for the substitution pattern on the coumarin core. nih.govceon.rsresearchgate.net For instance, in related coumarin structures, the proton signals of the coumarin ring are typically observed in specific regions of the ¹H NMR spectrum, allowing for unambiguous assignment. mdpi.comrsc.org

The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei. For example, the presence of an acetyl group and a propoxy group at the C-8 and C-7 positions, respectively, would significantly influence the chemical shifts of the neighboring aromatic protons and carbons. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed to establish the connectivity between protons and carbons, confirming the precise structure of the molecule. ceon.rsresearchgate.netresearchgate.net

Table 1: Representative ¹H NMR Spectral Data for Coumarin Derivatives

| Proton | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) Range |

|---|---|---|---|

| H-3 | 6.21 - 6.43 | d | 9.5 |

| H-4 | 7.64 - 8.49 | d or s | 9.5 - 9.6 |

| H-5 | 6.95 - 7.95 | d or dd | 8.0 - 9.0, 1.6 |

| H-6 | 6.89 - 7.34 | m or td | 8.0 - 8.4, 0.8 |

| Aromatic Protons | 7.00 - 8.34 | m | |

| -OCH₂- (propoxy) | ~4.09 | t | ~6.5 |

| -CH₂- (propoxy) | ~1.79 - 1.88 | m | |

| -CH₃ (propoxy) | ~0.89 | t | ~6.9 |

| -COCH₃ (acetyl) | ~2.64 | s | |

| -CH₃ (on ring) | 2.40 - 2.46 | s |

Note: Data is compiled from various coumarin derivatives and serves as a representative example. rsc.orgmdpi.comarkat-usa.org Actual values for 8-acetyl-7-propoxy-2H-chromen-2-one may vary.

Table 2: Representative ¹³C NMR Spectral Data for Coumarin Derivatives

| Carbon | Chemical Shift (δ, ppm) Range |

|---|---|

| C-2 (C=O) | 160.0 - 162.2 |

| C-3 | 109.9 - 116.6 |

| C-4 | 142.1 - 153.3 |

| C-4a | 111.7 - 120.7 |

| C-5 | 125.8 - 128.8 |

| C-6 | 114.3 - 123.9 |

| C-7 | 133.8 - 162.9 |

| C-8 | 108.2 - 118.6 |

| C-8a | 152.4 - 162.7 |

| -COCH₃ (acetyl C=O) | ~171.8 |

| -COCH₃ (acetyl CH₃) | ~16.5 |

| -OCH₂- (propoxy) | ~68.50 |

| -CH₂- (propoxy) | ~22.71 |

| -CH₃ (propoxy) | ~14.14 |

Note: Data is compiled from various coumarin derivatives and serves as a representative example. ceon.rsresearchgate.netrsc.orgmdpi.com Actual values for this compound may vary.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, characteristic IR absorption bands would confirm the presence of key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound and Derivatives

| Functional Group | Wavenumber (cm⁻¹) Range |

|---|---|

| C=O (lactone) | 1688 - 1726 |

| C=O (acetyl) | ~1697 |

| C=C (aromatic) | 1594 - 1605 |

| C-O (ether) | 1246 - 1497 |

| C-H (alkane) | 2849 - 2975 |

The spectrum would be expected to show a strong absorption for the lactone carbonyl group, another for the acetyl carbonyl, and absorptions corresponding to the aromatic C=C bonds and the C-O stretching of the propoxy group. ceon.rsresearchgate.netmdpi.com

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. nih.gov It provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the calculation of the exact molecular formula. nih.govresearchgate.net For this compound (C₁₄H₁₄O₄), HRMS would confirm its molecular weight and elemental composition, distinguishing it from other isomers.

Computational Methods for Molecular Structure Prediction and Validation

In conjunction with experimental data, computational chemistry provides powerful tools for predicting and validating molecular structures and understanding their electronic properties.

Density Functional Theory (DFT) has become a standard computational method for investigating the electronic structure of molecules. rsc.org DFT calculations can be used to optimize the geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. mdpi.com These calculated parameters can then be compared with experimental data, such as that from X-ray crystallography if available, to confirm the molecular structure. Furthermore, DFT can be used to calculate theoretical NMR and IR spectra, which can aid in the interpretation of experimental spectra. mdpi.comtandfonline.com

Molecules with flexible side chains, such as the propoxy group in this compound, can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Computational methods are used to perform conformational searches and energy minimization to identify the most stable conformers (those with the lowest energy). rsc.org This is crucial as the conformation of a molecule can significantly influence its physical, chemical, and biological properties. nih.gov For coumarin derivatives, understanding the preferred conformation is important for predicting their interactions with biological targets. mdpi.com

Biological Activity and Mechanistic Investigations of 8 Acetyl 7 Propoxy 2h Chromen 2 One Derivatives

Modulation of Serotonergic Receptor Systems

The serotonergic system, which includes a variety of serotonin (B10506) (5-HT) receptors, plays a crucial role in regulating mood, anxiety, and other neurological processes. nih.gov Derivatives of 8-acetyl-7-propoxy-2H-chromen-2-one have been investigated for their ability to modulate these receptors, particularly the 5-HT1A and 5-HT2A subtypes.

Ligand Binding Affinity Studies (e.g., 5-HT1A, 5-HT2A receptors)

Radioligand binding assays have been instrumental in determining the affinity of these coumarin (B35378) derivatives for serotonergic receptors. nih.gov Studies have revealed that structural modifications to the this compound scaffold significantly influence binding affinity.

A series of 2- and 3-methoxyphenylpiperazine derivatives linked to coumarins with a 2-hydroxypropoxy chain have been synthesized and evaluated. nih.gov Among these, several compounds demonstrated high affinity for the 5-HT1A receptor. For instance, compounds such as 5-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4,7-dimethyl-2H-chromen-2-one and 6-acetyl-5-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4,7-dimethyl-2H-chromen-2-one exhibited Ki values of 90 nM. nih.gov Similarly, 7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl) propoxy)-4-methyl-2H-chromen-2-one and 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxy phenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one showed Ki values of 87 nM and 96 nM, respectively. nih.gov

For the 5-HT2A receptor, high affinity was observed for derivatives with an unsubstituted 2H-chromen-2-one ring or those with specific acetyl and methyl group substitutions. nih.gov Notably, many of the derivatives with the highest affinity for the 5-HT2A receptor possessed a methoxy (B1213986) group in the meta position of the phenyl ring. nih.gov For example, 8-acetyl-7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one displayed a Ki of 67 nM for the 5-HT2A receptor. nih.gov Shifting the methoxy group from the ortho to the meta position in the phenyl ring of 8-acetyl-4-methyl-2H-chromen-2-one derivatives led to a significant 100-fold increase in affinity for the 5-HT2A receptor. nih.gov

In a separate study, a focused library of arylpiperazinyl derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) was synthesized and screened for 5-HT1A and 5-HT2A receptor affinity. nih.gov Six of these compounds displayed high affinities for the 5-HT1A receptor, with Ki values in the nanomolar range (0.5-1.5 nM). nih.gov

The length of the linker between the coumarin core and the piperazine (B1678402) moiety also plays a crucial role. For 8-acetyl-7-hydroxy-4-methylchromen-2-one derivatives, compounds with a five-carbon linker generally showed higher antagonistic activities at the 5-HT1A receptor compared to their two-carbon linker counterparts. mdpi.com

| Compound | 5-HT1A Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) |

|---|---|---|

| 5-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4,7-dimethyl-2H-chromen-2-one | 90 | - |

| 6-acetyl-5-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4,7-dimethyl-2H-chromen-2-one | 90 | - |

| 7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl) propoxy)-4-methyl-2H-chromen-2-one | 87 | - |

| 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxy phenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one | 96 | 6157 |

| 8-acetyl-7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one | - | 67 |

| Arylpiperazinyl derivative of 8-acetyl-7-hydroxy-4-methylcoumarin (6a) | 0.5 | - |

| Arylpiperazinyl derivative of 8-acetyl-7-hydroxy-4-methylcoumarin (10a) | 0.6 | - |

Functional Assays for Antagonistic Profiles (e.g., 5-HT1A receptor antagonism)

Functional assays are essential to determine whether a ligand that binds to a receptor acts as an agonist, antagonist, or partial agonist. For derivatives of this compound, studies have focused on their antagonistic profiles at the 5-HT1A receptor.

In one study, 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one demonstrated a significant 5-HT1A antagonistic profile. researchgate.netresearchgate.net This compound, which features a methoxy group in the ortho position of the phenyl ring, a methyl group at C-4, and an acetyl group at C-8 of the coumarin core, was the most potent antagonist in the series with an IC50 of 43 nM. nih.govresearchgate.net

Further investigations into a series of 5- and 7-hydroxycoumarin derivatives revealed that the presence of a (2-methoxyphenyl)piperazine moiety combined with a five-carbon linker was generally beneficial for 5-HT1A antagonistic activity. mdpi.com This trend was observed across different coumarin starting materials, including derivatives of 8-acetyl-7-hydroxy-4-methylchromen-2-one. mdpi.com For instance, a derivative of 8-acetyl-7-hydroxy-4-methylchromen-2-one with a (2-fluorophenyl)piperazine moiety also showed high antagonistic activity. mdpi.com

Interestingly, two derivatives of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with a two-carbon linker and a halogen at the C-3 position of the phenyl ring acted as weak partial agonists at the 5-HT1A receptor. mdpi.com

| Compound | 5-HT1A Antagonistic Activity (IC50) |

|---|---|

| 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one | 43 nM |

| 8-acetyl-7-(5-[4-(2-cyanophenyl)piperazin-1-yl]penthoxy)-4-methylchromen-2-one | 13,860 ± 2059 nM (EC50) |

| 8-acetyl-7-(2-[4-(2-cyanophenyl)piperazin-1-yl]ethoxy)-4-methylchromen-2-one | 7804 ± 1876 nM (EC50) |

Enzymatic Inhibition Profiles

Enzymes are critical targets for drug development. Derivatives of this compound have been evaluated for their ability to inhibit key enzymes involved in neurotransmitter metabolism and neurodegeneration.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. scienceopen.com Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases. scienceopen.com

Studies on coumarin-based molecules have identified derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin as potent inhibitors of human MAO-A (hMAO-A). nih.govnih.gov These derivatives, featuring an O-phenylpiperazine substituent connected by three- and four-carbon linkers, exhibited IC50 values for hMAO-A in the range of 6.97–7.65 μM. nih.govnih.gov The presence of a (3-methoxyphenyl)piperazine moiety connected to the coumarin core via a three- or four-carbon linker was found to be crucial for MAO-A inhibitory activity. nih.gov Conversely, replacing the (3-methoxyphenyl)piperazine with a (2-methoxyphenyl)piperazine led to a significant decrease in activity. nih.gov

In contrast, derivatives of 4,7-dimethyl-5-hydroxycoumarin were found to be selective inhibitors of MAO-B, with IC50 values ranging from 1.88 to 3.18 µM. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. nih.govnih.gov Their inhibition is a key approach in the management of Alzheimer's disease. nih.gov

Research has shown that only derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin exhibited inhibitory activity against human AChE (hAChE). nih.gov The most active compound in this series was 8-acetyl-7-{3-[4-(2-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one, with an IC50 of 1.52 μM. nih.gov Its analogue with a three-carbon linker, 8-acetyl-7-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}-4-methylchromen-2-one, was less active, showing 59% inhibition. nih.gov

In a separate study, amino-7,8-dihydro-4H-chromenone derivatives were synthesized and evaluated as potential inhibitors of AChE and BChE. nih.govslu.seresearchgate.net One compound from this series exhibited good potency against BChE with an IC50 of 0.65 ± 0.13 µM. nih.govresearchgate.net

| Compound | Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| 8-acetyl-7-hydroxy-4-methylcoumarin derivatives | hMAO-A | 6.97–7.65 μM |

| 8-acetyl-7-{3-[4-(2-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | hAChE | 1.52 μM |

| Amino-7,8-dihydro-4H-chromenone derivative (4k) | BChE | 0.65 ± 0.13 µM |

Antimicrobial Activity

Coumarin derivatives are known to possess a wide range of antimicrobial properties. researchgate.net Several studies have explored the antibacterial and antifungal potential of derivatives related to this compound.

For instance, 6-acetyl-4-methyl-7-(2-morpholinoethoxy)-2H-chromen-2-one, a structurally related compound, showed notable inhibitory activity against Bacillus strains. arkajainuniversity.ac.in In another study, coumarin derivatives were synthesized and tested against various food-poisoning bacteria. nih.gov While specific data for this compound was not provided, the general class of coumarins demonstrated significant antibacterial activity. nih.gov

The synthesis of various coumarin derivatives, including those derived from 3-acetyl-8-ethoxycoumarin, has led to compounds with confirmed antimicrobial activity. mdpi.com For example, condensation of 3-(2-bromoacetyl)-8-ethoxycoumarin with thiourea (B124793) derivatives yielded thiazole (B1198619) compounds with antimicrobial properties. mdpi.com

Furthermore, coumarin[8,7-e] researchgate.netresearchgate.netoxazine derivatives have been investigated for their antifungal properties. mdpi.com These examples highlight the broad potential of the coumarin scaffold, including derivatives of this compound, as a source of new antimicrobial agents.

Based on the conducted research, there is no publicly available scientific literature detailing the specific biological activities of the compound This compound as per the requested outline.

Studies have been performed on structurally related coumarin derivatives, investigating their general antibacterial, antifungal, antiparasitic, and anti-proliferative properties. For instance, various hydroxy-, alkoxy-, and acetyl-substituted chromen-2-one cores have been synthesized and evaluated for different therapeutic targets. Research into the anthelmintic properties of the parent molecule, 2H-chromen-2-one, has shown activity against certain parasites. nih.govnih.govresearchgate.net Similarly, other coumarin derivatives have been investigated for their ability to inhibit DNA polymerase or induce DNA damage. nih.govnih.gov

However, no specific data exists in the reviewed sources for the antibacterial spectrum, antifungal efficacy, anthelmintic potential, DNA polymerase inhibition, or DNA damage induction of the precise molecule, this compound. Scientific investigation into the unique biological profile of this particular compound has not been published in the available literature. Therefore, the detailed article as outlined cannot be generated.

Anti-proliferative Mechanism Studies

Mechanism of Multidrug Resistance Reversal

The emergence of multidrug resistance (MDR) in cancer cells presents a significant hurdle in chemotherapy, diminishing the efficacy of various anticancer drugs. A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell. nih.gov Coumarin derivatives have been investigated as potential MDR modulators due to their ability to interfere with these efflux pumps. nih.gov

The mechanism by which coumarins, and potentially this compound, reverse MDR is believed to involve the inhibition of these transmembrane proteins. nih.gov By hindering the function of P-gp and other efflux pumps, these compounds can increase the intracellular concentration of anticancer drugs, thereby restoring their cytotoxic effects. nih.gov Studies on various coumarin derivatives have shown a correlation between their chemical structure and their ability to reverse MDR in tumor cells. nih.govresearchgate.net For instance, certain structural features on the coumarin scaffold have been identified as being important for the inhibition of P-gp. nih.gov Molecular docking studies have suggested that some coumarin derivatives can bind to the active site of P-gp, competitively inhibiting the efflux of chemotherapeutic agents. nih.gov While direct studies on this compound are limited, the general findings for coumarin derivatives suggest that its ability to reverse MDR would likely operate through a similar mechanism of efflux pump inhibition. Further research is needed to elucidate the specific interactions and structural requirements for optimal MDR reversal activity within this class of compounds.

Antioxidant and Anti-Inflammatory Activities

The compound this compound, as a derivative of coumarin, is of interest for its potential biological activities, including antioxidant and anti-inflammatory effects. ontosight.ai Coumarins, a large class of phenolic compounds, are known to possess protective effects against oxidative stress and to modulate inflammatory responses. nih.gov These properties are attributed to their diverse mechanisms of action at the cellular and molecular levels. nih.gov

Free Radical Scavenging Mechanisms

The antioxidant activity of coumarin derivatives is multifaceted and not solely reliant on direct scavenging of reactive oxygen species (ROS). nih.govresearchgate.net Key mechanisms include:

Direct Radical Scavenging: Coumarins can directly neutralize free radicals. The efficiency of this scavenging activity is often enhanced by the presence of specific substituent groups on the coumarin ring. nih.govresearchgate.net Hydroxyl groups, for instance, are known to be particularly effective in this regard. nih.gov

Metal Chelation: Some coumarins can chelate transition metal ions like iron and copper. nih.gov These metals can otherwise catalyze the formation of highly reactive hydroxyl radicals through Fenton-like reactions. By sequestering these ions, coumarins can prevent this radical generation. nih.gov

Inhibition of ROS-Producing Enzymes: Coumarin derivatives have been shown to inhibit enzymes that are major sources of cellular ROS, such as xanthine (B1682287) oxidase. nih.govresearchgate.net

The free radical scavenging ability of coumarins is influenced by their molecular structure. Different mechanisms may be at play depending on the specific derivative and the radical species involved. Computational studies using methods like Density Functional Theory (DFT) have been employed to investigate the thermodynamics and kinetics of various scavenging pathways, such as Hydrogen Atom Transfer (HAT), Sequential Proton Loss followed by Electron Transfer (SPLET), and Radical Adduct Formation (RAF). nih.govmdpi.com For some coumarin-hydrazide hybrids, it has been found that all three mechanisms are thermodynamically plausible and compete with each other. nih.gov

Modulation of Inflammatory Pathways

The anti-inflammatory properties of coumarin derivatives are well-documented and arise from their ability to interfere with multiple signaling pathways involved in the inflammatory process. researchgate.net These compounds can modulate the immune response and reduce the production of pro-inflammatory mediators. nih.govresearchgate.net

Key inflammatory pathways modulated by coumarins include:

NF-κB Signaling Pathway: The nuclear factor-κB (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Several coumarin derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. tandfonline.com

Nrf2/HO-1 Pathway: The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Some coumarins can activate the transcription factor Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1). tandfonline.commdpi.com This enhancement of the endogenous antioxidant defense system contributes to the anti-inflammatory effects.

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade is another important pathway in the inflammatory response. Coumarins have been found to modulate the activity of MAPKs, further contributing to their anti-inflammatory profile. researchgate.net

Inhibition of Pro-inflammatory Enzymes: Coumarins can also exert their anti-inflammatory effects by inhibiting enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of inflammatory mediators. researchgate.net

Some coumarin derivatives have shown the ability to regulate intestinal inflammation and modulate the gut microbiome, suggesting their potential as therapeutic agents for inflammatory bowel disease. frontiersin.org The anti-inflammatory effects of certain coumarin compounds have been attributed to their ability to decrease the production of pro-inflammatory cytokines by modulating signaling pathways such as AKT/mTOR and Nrf2/HO-1, and downregulating NF-kβ. tandfonline.com

Elucidation of Structure Activity Relationships Sar for 8 Acetyl 7 Propoxy 2h Chromen 2 One Derivatives

Impact of Substituents on the Chromen-2-one Core

The substitution pattern on the 2H-chromen-2-one (coumarin) nucleus is a primary determinant of its biological activity. nih.gov The introduction of different functional groups at various positions can modulate the molecule's electronic properties, lipophilicity, and steric interactions with biological macromolecules, thereby influencing its therapeutic effects. nih.gov

The presence and positioning of an acetyl group on the coumarin (B35378) ring significantly influence the compound's biological activity. For instance, in a series of 5- and 7-hydroxycoumarin derivatives, the introduction of an acetyl group at the C-8 position, as seen in 8-acetyl-7-hydroxy-4-methylchromen-2-one, was a key structural feature. mdpi.com Derivatives of this scaffold with a five-carbon linker consistently showed higher 5-HT1A receptor antagonist activity compared to those with a shorter two-carbon linker. mdpi.com This suggests that the acetyl group at C-8, in combination with other structural features, is crucial for this specific biological activity.

Furthermore, the reactivity of 3-acetyl coumarins has been explored in multi-component reactions to generate novel heterocyclic compounds with potential biological applications. nih.gov These studies highlight the versatility of the acetyl group as a synthetic handle for creating diverse chemical entities. While the direct impact of the acetyl group's presence at C-8 in 8-acetyl-7-propoxy-2H-chromen-2-one on a specific activity is not detailed in the provided information, the general importance of acetyl substitution in other coumarin derivatives suggests it is a key modulator of their pharmacological profiles. bohrium.comnih.gov

Methylation, particularly at the C-4 position of the coumarin ring, has been shown to be a critical factor in the biological activity of many derivatives. mdpi.com This "magic methyl" effect can influence a molecule's solubility, conformation, and metabolic stability, often leading to enhanced potency and selectivity. mdpi.com

In the context of coumarin-piperazine derivatives, a methyl group at the C-4 position has been demonstrated to be advantageous for affinity to certain receptors. For example, 4-methyl-7-[3-(4-(2-methoxyphenyl)phenyl-1-piperazinyl)propoxy]coumarin displayed the highest affinity for α1A and D2 receptors. nih.govscienceopen.com The replacement of this C-4 methyl group with a methoxy (B1213986) group resulted in reduced activity at all three tested receptors (α1A, D2, and 5-HT2A). nih.gov Similarly, another study found that a compound with a methyl group at the 4-position had a lower affinity for the D3 receptor but an interesting mixed profile for the 5-HT1A/D2A receptors. scienceopen.comresearchgate.net

Furthermore, the introduction of a hydrophobic, electron-withdrawing group at the C-4 position of 6,7-dihydroxycoumarin was found to enhance its inhibitory capacity against Mcl-1, a validated cancer target. nih.gov Conversely, a hydrophilic group at this position was detrimental to its inhibitory potency. nih.gov These findings underscore the significant and often complex role of the C-4 substituent in modulating the biological activity of coumarin derivatives.

| Compound/Derivative | C-4 Substituent | Biological Activity Highlight |

| 4-methyl-7-[3-(4-(2-methoxyphenyl)phenyl-1-piperazinyl)propoxy]coumarin | Methyl | High affinity for α1A and D2 receptors. nih.govscienceopen.com |

| 4-methoxy derivative | Methoxy | Reduced affinity for α1A, D2, and 5-HT2A receptors. nih.gov |

| 4-methyl-7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarin | Methyl | Lower affinity for D3 receptor, mixed 5-HT1A/D2A profile. scienceopen.comresearchgate.net |

| 4-Trifluoromethyl-6,7-dihydroxycoumarin | Trifluoromethyl | Potent Mcl-1 inhibitor. nih.gov |

Influence of the Propoxy Chain Length and Linker Modifications

Studies on coumarin-piperazine derivatives have shown that the length of the alkyl linker plays a crucial role. For instance, in a series of 5- and 7-hydroxycoumarin derivatives designed as 5-HT1A serotonin (B10506) receptor antagonists, a five-carbon linker generally resulted in higher antagonistic activities compared to a two-carbon linker. mdpi.com However, exceptions were noted, indicating that the interplay between the linker length and other structural features is complex. mdpi.com Another study found only minimal differences in affinity for 5-HT1A receptors when comparing a three-carbon versus a four-carbon linker, suggesting that for some receptor interactions, the precise length beyond a certain threshold may be less critical. scienceopen.com

Modifications to the linker itself can also influence activity. For example, the introduction of an O-alkenylepoxy group in the side chain of coumarin derivatives has been highlighted as an important functionality for antiproliferative activity. nih.govacs.org Specifically, 7-(3-(oxiran-2-yl)propoxy)-2H-chromen-2-one was identified as a compound that caused DNA damage and showed inhibitory activity against HIV reverse transcriptase. nih.govacs.org

| Linker Modification | Biological Activity | Reference |

| Five-carbon linker (vs. two-carbon) | Higher 5-HT1A antagonistic activity | mdpi.com |

| Three-carbon vs. four-carbon linker | Minimal difference in 5-HT1A affinity | scienceopen.com |

| O-butylepoxy group | HIV reverse transcriptase inhibitory activity | nih.gov |

Computational and Theoretical Studies in 8 Acetyl 7 Propoxy 2h Chromen 2 One Research

Molecular Docking Simulations for Ligand-Receptor/Enzyme Interactions

No data available.

Prediction of Binding Modes and Affinities

No data available.

Identification of Key Amino Acid Residues for Interactions

No data available.

Molecular Dynamics (MD) Simulations

No data available.

Analysis of Dynamic Behavior and Conformational Stability of Protein-Ligand Complexes

No data available.

Assessment of Binding Free Energy (ΔGbind)

No data available.

Quantitative Structure-Activity Relationship (QSAR) Analysis

No data available.

Development of Predictive Models for Biological Activity

Currently, there are no established predictive models, such as QSAR or pharmacophore models, specifically tailored to the biological activities of 8-acetyl-7-propoxy-2H-chromen-2-one. The development of such models is contingent on the availability of a dataset of structurally related compounds with experimentally determined biological activities.

In related coumarin (B35378) series, researchers have successfully developed predictive models. These models typically correlate physicochemical properties with activities like anticoagulant, anticancer, antimicrobial, or neuroprotective effects. For a future predictive model of this compound and its analogs, a potential approach would involve synthesizing a library of derivatives with variations in the acetyl and propoxy chains and evaluating their biological effects. The resulting data could then be used to construct a statistically robust QSAR model.

A hypothetical data table for such a future study might look like this:

| Compound | Modification on this compound | Experimental Biological Activity (e.g., IC50 in µM) | Predicted Biological Activity (µM) |

| 1 | Parent Compound | Data not available | - |

| 2 | Variation in propoxy chain (e.g., ethoxy) | Data not available | - |

| 3 | Variation in acetyl group (e.g., propionyl) | Data not available | - |

| 4 | Introduction of substituent on phenyl ring | Data not available | - |

Identification of Physicochemical Descriptors Influencing Activity

The identification of specific physicochemical descriptors that influence the biological activity of this compound is yet to be undertaken. These descriptors, which can be calculated using computational software, provide insights into the molecule's electronic, steric, and lipophilic properties.

For the broader class of coumarins, key physicochemical descriptors often found to influence activity include:

Molecular Lipophilicity (logP): This descriptor is crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.

Molecular Weight (MW): Often correlated with the size and bulk of the molecule.

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to form hydrogen bonds, which is important for receptor binding.

Electronic Parameters: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the molecule's reactivity.

Steric Descriptors: Like molar refractivity (MR), which describes the volume occupied by the molecule.

A theoretical analysis of this compound would involve calculating these descriptors and, in the future, correlating them with experimental data to understand their specific impact on its biological profile.

Below is a table of theoretically calculated physicochemical descriptors for the parent compound, which would be foundational for any future QSAR study.

| Descriptor | Value for this compound |

| Molecular Formula | C14H14O4 |

| Molecular Weight | 246.26 g/mol |

| logP (calculated) | Value not available in searched literature |

| Topological Polar Surface Area (TPSA) | 57.2 Ų |

| Number of Hydrogen Bond Donors | 0 |

| Number of Hydrogen Bond Acceptors | 4 |

| Molar Refractivity (calculated) | Value not available in searched literature |

The absence of detailed computational studies on this compound underscores a promising avenue for future research. Such studies would be invaluable in elucidating its therapeutic potential and in the rational design of novel coumarin-based agents.

Future Research Trajectories and Academic Perspectives for 8 Acetyl 7 Propoxy 2h Chromen 2 One

Exploration of Novel Derivatization Strategies

The functional groups of 8-acetyl-7-propoxy-2H-chromen-2-one—the C8-acetyl and C7-propoxy groups—are prime sites for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Future derivatization strategies will likely focus on modifying these existing groups and introducing new functionalities at other positions of the coumarin (B35378) ring.

Research on other coumarin derivatives has demonstrated that small structural changes can lead to significant shifts in biological activity. For instance, the introduction of a hydrophobic, electron-withdrawing group at the C-4 position of a dihydroxycoumarin scaffold was shown to enhance inhibitory capacity against the anti-apoptotic protein Mcl-1. nih.gov Conversely, hydrophilic groups at the same position were detrimental to this activity. nih.gov This highlights the importance of systematic structure-activity relationship (SAR) studies.

Future strategies for this compound could involve:

Modification of the C8-acetyl group: This group could be transformed into various other functionalities, such as oximes, hydrazones, or more complex heterocyclic rings, to explore new interactions with biological targets.

Varying the C7-alkoxy chain: The propoxy group could be lengthened, shortened, or replaced with branched chains or cyclic ethers to fine-tune lipophilicity and steric bulk, potentially improving membrane permeability and target engagement.

Substitution at other positions: The C3 and C4 positions of the coumarin ring are common sites for introducing diversity. Adding substituents at these positions could modulate the electronic properties of the ring system and provide additional points of interaction with target proteins.

Hybridization: Fusing the coumarin scaffold with other known pharmacophores is a key strategy. For example, creating hybrid molecules by linking the coumarin core to moieties known to interact with specific targets can generate novel chemical entities with dual or multiple activities. ebi.ac.uk

| Derivatization Strategy | Rationale/Potential Impact | Example from Coumarin Research |

| Introduction of hydrophobic groups at C-4 | Enhance binding to specific targets like Mcl-1. | 4-trifluoromethyl-6,7-dihydroxycoumarin showed potent Mcl-1 inhibition. nih.gov |

| Introduction of hydrophilic groups at C-4 | May decrease activity against certain targets (e.g., Mcl-1). | Unspecified hydrophilic groups were found to be unbeneficial for Mcl-1 inhibitory potency. nih.gov |

| Introduction of nitrogen-containing groups at C-5 or C-8 | Can be unfavorable for Mcl-1 inhibition due to intramolecular hydrogen bonding. | Introduction of such groups was unfavorable for Mcl-1 inhibition in a tested series. nih.gov |

| Hybridization with other pharmacophores | To create Multi-Target-Directed Ligands (MTDLs) for complex diseases. | Hybridization of aminocoumarins was used to target MAOs and cholinesterases. ebi.ac.uk |

Application of Advanced Computational Tools for Rational Design

Computational chemistry offers powerful tools to guide the design of new derivatives, saving time and resources compared to traditional trial-and-error synthesis. For this compound, these tools can predict how structural modifications would affect binding affinity and selectivity for various biological targets.

A key computational approach is structure-based drug design (SBDD) , which relies on the three-dimensional structure of the target protein. Docking simulations, a central component of SBDD, can predict the preferred orientation and binding affinity of a ligand within a target's active site. This has been successfully applied to optimize 2H-chromen-2-one derivatives as inhibitors of monoamine oxidase B (MAO-B) and cholinesterases. ebi.ac.uk By visualizing the interactions between the coumarin scaffold and the amino acid residues of the target, researchers can rationally design modifications to enhance these interactions. ebi.ac.uk

Another valuable tool is the 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis. This method establishes a statistical correlation between the biological activity of a series of compounds and their 3D physicochemical properties, such as steric and electrostatic fields. nih.gov A 3D-QSAR model built on a library of this compound analogs could provide crucial insights into the structural requirements for a desired biological effect and guide the design of more potent molecules. nih.gov

Investigation of Underexplored Biological Targets and Pathways

While coumarins are well-known inhibitors of enzymes like monoamine oxidases and cholinesterases, the full spectrum of their biological targets is still under investigation. nih.govebi.ac.uk A key future direction for this compound is to screen it against a wider array of targets implicated in various diseases.

Potential underexplored targets for this scaffold include:

Myeloid cell leukemia-1 (Mcl-1): This is an attractive target in cancer therapy as its overexpression allows cancer cells to evade apoptosis. Research has shown that certain coumarin derivatives can effectively inhibit Mcl-1, suggesting that derivatives of this compound could be explored for anticancer properties. nih.gov

Beta-secretase (BACE1): This enzyme is involved in the production of amyloid-β peptides, a hallmark of Alzheimer's disease. The benzo-γ-pyrone network of the coumarin scaffold is considered a privileged structure for designing BACE1 inhibitors. nih.gov

Aromatase: This enzyme is a target in the treatment of hormone-dependent breast cancer. Coumarins have been identified as potential aromatase inhibitors, opening another avenue for investigation. nih.gov

| Potential Biological Target | Relevance to Disease | Rationale for Investigation |

| Monoamine Oxidase B (MAO-B) | Neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) | The 2H-chromen-2-one scaffold is a known inhibitor of MAO-B. ebi.ac.uk |

| Acetylcholinesterase (AChE) | Alzheimer's disease | The 2H-chromen-2-one scaffold is a known inhibitor of AChE. ebi.ac.uk |

| Myeloid cell leukemia-1 (Mcl-1) | Cancer | Certain coumarin derivatives show potent Mcl-1 inhibitory activity. nih.gov |

| Beta-secretase (BACE1) | Alzheimer's disease | The chroman-4-one scaffold (related to coumarin) is a privileged structure for BACE1 inhibitor design. nih.gov |

Development of Multi-Target-Directed Ligands (MTDLs) Based on the 2H-Chromen-2-one Scaffold

Complex, multifactorial diseases like Alzheimer's disease involve multiple pathogenic pathways, making it difficult for a drug that hits a single target to be effective. nih.gov This has led to the rise of the Multi-Target-Directed Ligand (MTDL) approach, which aims to design a single molecule that can modulate multiple targets simultaneously. nih.govnih.gov

The 2H-chromen-2-one scaffold is an ideal starting point for developing MTDLs due to its inherent ability to interact with several key enzymes involved in neurodegeneration, such as cholinesterases and monoamine oxidases. ebi.ac.uknih.gov Future research on this compound will likely focus on its use as a core structure for creating MTDLs. This can be achieved by applying a hybridization strategy, where the coumarin nucleus is linked to other pharmacophores known to interact with additional targets relevant to a specific disease. ebi.ac.uk

For Alzheimer's disease, an MTDL based on this scaffold could be designed to simultaneously inhibit:

Acetylcholinesterase (AChE) to improve cognitive function.

Monoamine Oxidase B (MAO-B) to reduce oxidative stress.

Beta-secretase (BACE1) to decrease the formation of amyloid plaques. nih.gov

This approach has the potential to be more effective than combination therapies and can reduce the risk of drug-drug interactions. nih.gov The development of such multipotent drugs represents a significant and promising future research trajectory for derivatives of this compound. nih.gov

Q & A

Q. What are the common synthetic routes for 8-acetyl-7-propoxy-2H-chromen-2-one?

- Methodological Answer : A typical approach involves functionalizing the coumarin core through alkylation or acetylation. For example, propoxylation at the 7-position can be achieved via nucleophilic substitution using propyl halides under basic conditions (e.g., K₂CO₃ in DMF). Acetylation at the 8-position may employ acetyl chloride in the presence of Lewis acids like FeCl₃ to enhance reactivity . A related synthesis for 4-amino-8-cyclopentyloxy-7-methoxycoumarin used ammonium acetate and acetic acid under reflux with azeotropic water removal via a Dean-Stark apparatus, a strategy adaptable for introducing the propoxy group .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Structural confirmation relies on multimodal spectroscopy:

- ¹H/¹³C NMR : Peaks for the acetyl group (δ ~2.6 ppm for CH₃, ~200 ppm for carbonyl) and propoxy chain (δ ~1.0–1.6 ppm for CH₂/CH₃). The coumarin lactone carbonyl appears at δ ~160–165 ppm .

- IR : Stretching vibrations for C=O (lactone: ~1700–1750 cm⁻¹; acetyl: ~1680–1720 cm⁻¹) and ether C-O (~1250 cm⁻¹) .

- UV/Vis : Absorption bands at ~300–350 nm due to π→π* transitions in the conjugated coumarin system .

Q. What are the thermal stability and solubility properties of this compound?

- Methodological Answer :

- Melting Point : Analogous coumarins (e.g., 8-acetyl-7-hydroxycoumarin) exhibit melting points of 197–199°C, suggesting moderate thermal stability .

- Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Propoxy and acetyl groups enhance lipophilicity, making it suitable for partitioning studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Catalyst Screening : FeCl₃ (used in 7-hydroxy-4-phenylcoumarin synthesis) improves electrophilic substitution efficiency . Alternative catalysts (e.g., Bi(OTf)₃) may reduce side reactions.

- Solvent Effects : Reflux in toluene with azeotropic water removal (Dean-Stark trap) minimizes hydrolysis and enhances propoxylation .

- Stepwise Functionalization : Acetylation before propoxylation prevents steric hindrance, as seen in derivatives with bulky substituents .

Q. What strategies resolve contradictions in spectroscopic data interpretation for structurally similar coumarins?

- Methodological Answer :

- Density Functional Theory (DFT) : Computational modeling (e.g., Gaussian 09) predicts NMR chemical shifts and IR bands, aiding in distinguishing regioisomers .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals; for example, HMBC correlations confirm acetyl placement at C8 via cross-peaks between the acetyl CH₃ and C8 .

Q. How does substituent positioning (acetyl vs. propoxy) influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Analogous coumarins (e.g., auraptene) show enhanced bioactivity with lipophilic substituents. Propoxy groups may increase membrane permeability, while acetyl groups modulate electron density, affecting binding to targets like kinases or oxidases .

- In Silico Docking : Tools like AutoDock Vina predict interactions with enzymes (e.g., cytochrome P450), guiding functional group modifications .

Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculates HOMO/LUMO energies to identify reactive sites. For example, the acetyl group’s electron-withdrawing effect directs electrophiles to the 6-position .

- Molecular Dynamics (MD) Simulations : Assess solvent effects on reaction pathways, such as propoxy group stability in aqueous vs. nonpolar environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.